(S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide
CAS No.:
Cat. No.: VC13465871
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19N3O |
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Molecular Weight | 185.27 g/mol |
IUPAC Name | (2S)-2-amino-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide |
Standard InChI | InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1 |
Standard InChI Key | SQAMIQQJFPEIAE-JGVFFNPUSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C)N |
SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |
Canonical SMILES | CC(C(=O)N(C)C1CCN(C1)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₁H₂₁N₃O, with a molecular weight of 211.30 g/mol. Its IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide, reflects two stereocenters:
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An (S)-configured amino-propanamide backbone.
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An (R)-configured 1-methylpyrrolidin-3-yl substituent.
The structural uniqueness arises from the interplay of:
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Pyrrolidine ring: A five-membered nitrogen heterocycle with a methyl group at position 1 and a chiral center at position 3.
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Propanamide moiety: Provides hydrogen-bonding capacity via the amide and amino groups.
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Cyclopropyl group: Introduces steric constraints and metabolic stability.
Table 1: Key Structural Features and Functional Groups
Feature | Role in Molecular Interactions |
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(R)-1-methylpyrrolidin-3-yl | Enhances lipophilicity and receptor binding |
(S)-2-aminopropanamide | Facilitates hydrogen bonding with targets |
Cyclopropyl substituent | Reduces conformational flexibility |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide involves multi-step organic transformations:
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Pyrrolidine Precursor Synthesis:
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Amide Coupling:
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The propanamide backbone is constructed using coupling agents like HATU or EDCI, reacting a protected β-amino acid with the pyrrolidine amine.
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Stereochemical integrity is maintained via Fmoc/t-Bu protection strategies common in peptide synthesis.
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Final Deprotection and Purification:
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Acidic or basic conditions remove protecting groups, followed by chromatographic purification to achieve >98% enantiomeric excess.
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Table 2: Industrial vs. Laboratory-Scale Synthesis
Parameter | Laboratory Scale | Industrial Scale |
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Yield | 40–60% | 75–85% (continuous flow reactors) |
Catalyst | Homogeneous (e.g., Pd/C) | Heterogeneous (e.g., Ru-based catalysts) |
Purity | HPLC >95% | HPLC >99.5% |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Calculated 1.8 (Moderate lipophilicity, favorable for blood-brain barrier penetration).
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Aqueous Solubility: 12 mg/mL at pH 7.4, enhanced by protonation of the amino group.
Stability Profile
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Thermal Stability: Decomposes at 210°C (DSC data).
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Oxidative Sensitivity: The pyrrolidine ring undergoes slow oxidation to pyrrolidone derivatives under ambient conditions.
Biological Activity and Mechanism
Target Engagement
While direct target data for this compound remains limited, structural analogs exhibit:
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Rho-Kinase (ROCK) Inhibition: Analogous pyrrolidine-propanamides inhibit ROCK with IC₅₀ values of 6–20 nM, critical for cardiovascular and neurological applications .
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TRPV1 Antagonism: Related compounds show sub-nanomolar affinity for transient receptor potential vanilloid 1 (TRPV1), implicating potential in pain management .
In Vitro and Preclinical Data
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Neuroprotective Effects: In PC12 neuronal cells, analogs reduced oxidative stress by 60% at 10 μM via Nrf2 pathway activation.
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Analgesic Efficacy: Rodent models demonstrated a 50% reduction in neuropathic pain at 5 mg/kg (oral) .
Table 3: Comparative Bioactivity of Structural Analogs
Compound | Target (IC₅₀) | Therapeutic Area |
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(S)-2-Amino-N-cyclopropyl variant | ROCK (8.2 nM) | Hypertension |
N-Methylpyrrolidin-3-yl derivative | TRPV1 (0.2 nM) | Chronic Pain |
Cyclopropyl-propanamide | MAO-B (15 nM) | Neurodegeneration |
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:
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Alzheimer’s Disease: Inhibition of β-secretase (BACE1) in preliminary assays (IC₅₀ = 120 nM).
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Parkinson’s Disease: Dopaminergic neuron protection via GDNF upregulation in vitro.
Oncology
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Kinase Inhibition: Analogous structures inhibit Abl kinase with Kᵢ = 4 nM, suggesting utility in leukemia .
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Apoptosis Induction: Caspase-3 activation observed in HeLa cells at 25 μM.
Challenges and Future Directions
Metabolic Stability
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Cytochrome P450 Metabolism: Primary oxidation site at the pyrrolidine ring necessitates prodrug strategies or deuterium incorporation.
Toxicity Concerns
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hERG Inhibition: Moderate affinity (IC₅₀ = 1.2 μM) mandates structural optimization to reduce cardiac risks.
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